molecular formula C20H22O B14186308 1-Methoxy-4-(1-phenylhept-2-yn-1-yl)benzene CAS No. 919283-70-8

1-Methoxy-4-(1-phenylhept-2-yn-1-yl)benzene

Cat. No.: B14186308
CAS No.: 919283-70-8
M. Wt: 278.4 g/mol
InChI Key: XLPCRIBIQPVAIK-UHFFFAOYSA-N
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Description

1-Methoxy-4-(1-phenylhept-2-yn-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group attached to a benzene ring, which is further substituted with a phenylheptynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-4-(1-phenylhept-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxy-4-iodobenzene with 1-phenylhept-2-yne in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(1-phenylhept-2-yn-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Methoxy-4-(1-phenylhept-2-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-4-(1-phenylhept-2-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methoxy and phenylheptynyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(1-phenylprop-2-yn-1-yl)benzene: Similar structure but with a shorter alkyne chain.

    1-Methoxy-4-(1-phenylbut-2-yn-1-yl)benzene: Similar structure with a different alkyne chain length.

    1-Methoxy-4-(1-phenylpent-2-yn-1-yl)benzene: Another analog with a different alkyne chain length.

Uniqueness

1-Methoxy-4-(1-phenylhept-2-yn-1-yl)benzene is unique due to its specific alkyne chain length, which can influence its chemical reactivity and biological activity. The presence of the methoxy group also adds to its distinctiveness by affecting its electronic properties and interactions with other molecules.

Properties

CAS No.

919283-70-8

Molecular Formula

C20H22O

Molecular Weight

278.4 g/mol

IUPAC Name

1-methoxy-4-(1-phenylhept-2-ynyl)benzene

InChI

InChI=1S/C20H22O/c1-3-4-5-9-12-20(17-10-7-6-8-11-17)18-13-15-19(21-2)16-14-18/h6-8,10-11,13-16,20H,3-5H2,1-2H3

InChI Key

XLPCRIBIQPVAIK-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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